molecular formula C23H21N7O B1682932 Tasosartan CAS No. 145733-36-4

Tasosartan

カタログ番号 B1682932
CAS番号: 145733-36-4
分子量: 411.5 g/mol
InChIキー: ADXGNEYLLLSOAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tasosartan is a long-acting angiotensin II (AngII) receptor blocker. Its long duration of action has been attributed to its active metabolite enoltasosartan . It is used to treat patients with essential hypertension .


Synthesis Analysis

The synthesis of Tasosartan involves a precursor by Suzuki Coupling . More detailed information about the synthesis process can be found in the referenced document .


Molecular Structure Analysis

The molecular formula of Tasosartan is C23H21N7O . The average weight is 411.4591 and the mono-isotopic weight is 411.180758329 .


Chemical Reactions Analysis

Tasosartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II . Tasosartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tasosartan include a density of 1.3±0.1 g/cm3, a boiling point of 759.4±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.6 mmHg at 25°C .

科学的研究の応用

Angiotensin II Receptor Blockade

Tasosartan is a long-acting angiotensin II (AngII) receptor blocker, with its action mainly attributed to its active metabolite, enoltasosartan. A study by Maillard et al. (2000) demonstrated that tasosartan induces rapid and sustained blockade of AngII subtype-1 (AT1) receptors. The study also highlighted the pharmacological effects of tasosartan and enoltasartan, noting their varying contributions to AngII receptor blockade and the influence of plasma proteins on their efficacy (Maillard et al., 2000).

Efficacy in Treating Hypertension

Neutel et al. (1999) reported on the efficacy and tolerability of tasosartan in treating hypertension. Their study, a randomized, double-blind, dose-titration trial, demonstrated that tasosartan was effective and safe in treating essential hypertension when administered once a day over a 10-week period (Neutel et al., 1999).

Pharmacodynamics and Pharmacokinetics

A study by Lacourciére et al. (1998) investigated the dose-related reduction in clinic and ambulatory blood pressure through the administration of tasosartan. They found that tasosartan produced a significant reduction in both clinic and ambulatory blood pressure, affirming its dose-related efficacy (Lacourciére et al., 1998).

Metabolism and Molecular Effects

Ellingboe et al. (1998) explored the synthesis and pharmacological activity of tasosartan metabolites, focusing on the role of an additional acidic group in enol metabolite and its impact on receptor binding activity. This study contributes to understanding the molecular interactions and metabolic pathways of tasosartan (Ellingboe et al., 1998).

Interaction with Other Medications

Andrawis et al. (2000) conducted a study to evaluate the pharmacokinetics and pharmacodynamics of tasosartan when administered alone and in combination with atenolol, a beta-blocker. This study provides insights into potential drug interactions and additive effects of tasosartan when used in combination therapies (Andrawis et al., 2000).

Safety And Hazards

Tasosartan was withdrawn from FDA review by the manufacturer after phase III clinical trials showed elevated transaminases (a sign of possible liver toxicity) in a significant number of participants given the drug . More detailed safety data can be found in the referenced documents .

特性

IUPAC Name

2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c1-14-18-11-12-21(31)30(23(18)25-15(2)24-14)13-16-7-9-17(10-8-16)19-5-3-4-6-20(19)22-26-28-29-27-22/h3-10H,11-13H2,1-2H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXGNEYLLLSOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163148
Record name Tasosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.25e-02 g/L
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tasosartan is a selective, potent, orally active and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist. Tasosartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II. Tasosartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. AT1 receptor antagonists avoid the nonspecificity of the Ang I converting enzyme (ACE) inhibitors.
Record name Tasosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tasosartan

CAS RN

145733-36-4
Record name Tasosartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145733-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tasosartan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145733364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASOSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G92V856H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tasosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tasosartan
Reactant of Route 2
Reactant of Route 2
Tasosartan
Reactant of Route 3
Reactant of Route 3
Tasosartan
Reactant of Route 4
Reactant of Route 4
Tasosartan
Reactant of Route 5
Reactant of Route 5
Tasosartan
Reactant of Route 6
Reactant of Route 6
Tasosartan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。